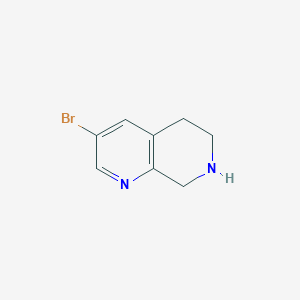
3-溴-5,6,7,8-四氢-1,7-萘啶
描述
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular weight of 286 . Its IUPAC name is 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is 1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8 (6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H .科学研究应用
合成和构象分析
- 构象受限类似物:3-溴-5,6,7,8-四氢-1,7-萘啶已被确定为药理活性结构(例如 2-(3-吡啶基)乙胺)的潜在构象受限类似物。这突出了它在开发新药效基团中的重要性 (Dow & Schneider,2001)。
化学反应和改性
- 溴化反应:该化合物参与各种溴化反应,这对于创建用于进一步研究和应用的不同衍生物至关重要 (Malm、Börnfeldt & Gronowitz,1994)。
- 胺化反应:3-溴-1,7-萘啶在液氨中用钾酰胺胺化是另一个关键反应,导致形成氨基萘啶,这在各种合成途径中很有用 (Plas、Woźniak & Veldhuizen,2010)。
结构和合成多样化
- 结构多样性:涉及 3-溴-5,6,7,8-四氢-1,7-萘啶的多组分反应导致产生结构多样的化合物,增强了其在各种化学合成中的效用 (Fayol & Zhu,2005)。
- 钴催化的环化:涉及该化合物的钴催化的 [2 + 2 + 2] 环化反应允许有效合成四氢萘啶,这是一类在各种研究应用中具有潜力的化合物 (Zhou、Porco & Snyder,2007)。
在杂环化学中的应用
- 杂环合成:它在杂环合成中的作用,特别是在萘啶衍生物的形成中具有重要意义。这一研究领域对于在包括药物和材料科学在内的各个领域开发新的化学实体至关重要 (Armarego,1967)。
安全和危害
作用机制
Target of Action
Naphthyridines, in general, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity .
Biochemical Pathways
Naphthyridines have been found to exhibit a wide spectrum of biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Naphthyridines have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
生化分析
Biochemical Properties
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various cellular processes. Additionally, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can bind to specific receptors on cell surfaces, modulating signal transduction pathways .
Cellular Effects
The effects of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine on cells are multifaceted. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit certain signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing certain cellular functions or protecting against specific diseases. At high doses, it can exhibit toxic or adverse effects, including cellular damage, organ toxicity, or even lethality. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of organic substances. This metabolism can lead to the formation of active or inactive metabolites, which may have different biological activities compared to the parent compound. Additionally, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can affect metabolic flux by altering the levels of key metabolites or cofactors .
Transport and Distribution
Within cells and tissues, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can influence energy metabolism. The precise localization of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can determine its specific biological effects .
属性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQJOHDORCJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



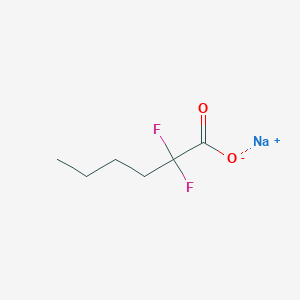
![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)

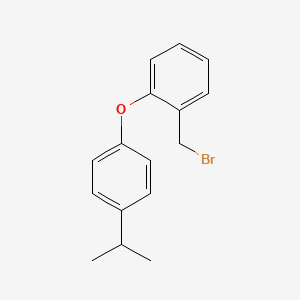
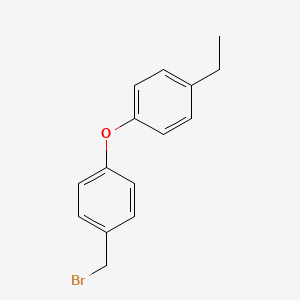
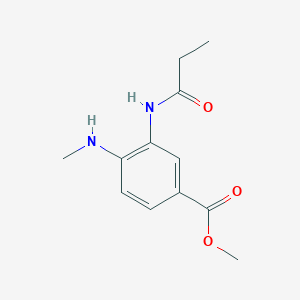

![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
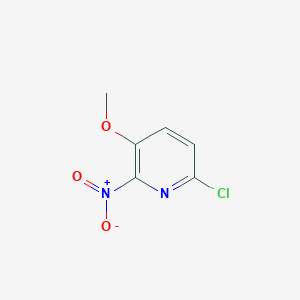
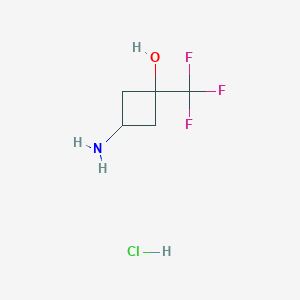
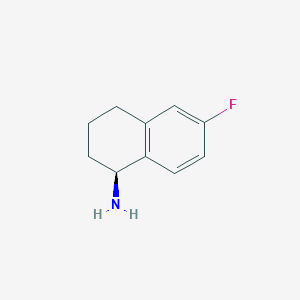
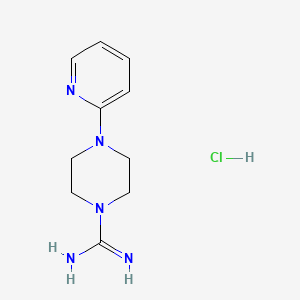
![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)
